6,7-trans-Dihydroxydihydroaldrin
Description
Structure
2D Structure
Properties
Molecular Formula |
C12H10Cl6O2 |
|---|---|
Molecular Weight |
398.9 g/mol |
IUPAC Name |
1,8,9,10,11,11-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4,5-diol |
InChI |
InChI=1S/C12H10Cl6O2/c13-8-9(14)11(16)5-3-1-2(6(19)7(3)20)4(5)10(8,15)12(11,17)18/h2-7,19-20H,1H2 |
InChI Key |
NWRDBJRTQVHAKR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3C(C1C(C2O)O)C4(C(=C(C3(C4(Cl)Cl)Cl)Cl)Cl)Cl |
Synonyms |
aldrin-transdiol aldrin-transdiol, (1alpha,2alpha,3alpha,4alpha,4abeta,5alpha,8alpha,8abeta)-isomer dihydroaldrindiol |
Origin of Product |
United States |
Microbial and Environmental Degradation of 6,7 Trans Dihydroxydihydroaldrin
Biodegradation Pathways Initiated by Fungi
Fungi play a crucial role in the initial breakdown of dieldrin (B1670511), leading to the formation of 6,7-trans-Dihydroxydihydroaldrin. Various fungal species have been identified as capable of this biotransformation, employing specific enzymatic machinery to attack the recalcitrant structure of the parent compound.
Identification and Characterization of Key Fungal Strains
Several fungal strains have been documented for their ability to metabolize dieldrin and produce this compound. Among the most notable are species from the genera Mucor, Trichoderma, and Cordyceps.
Mucor racemosus : The dieldrin-degrading fungus, Mucor racemosus strain DDF, has demonstrated the ability to reduce dieldrin levels, concurrently producing a small quantity of this compound, also known as aldrin-trans-diol. nih.govasm.org This strain not only transforms dieldrin but also further metabolizes the resulting diol. nih.govasm.org Studies have also identified Mucor alternans as a fungus capable of degrading dieldrin. usgs.govcdc.gov
Trichoderma viride : This soil fungus is recognized for its capacity to degrade various organochlorine pesticides, including dieldrin. usgs.govcdc.gov Research has shown that Trichoderma viride contributes to the significant degradation of dieldrin, with this compound being a reported metabolite. latrobe.edu.au
Cordyceps species : Investigations into the genus Cordyceps have revealed their potential in dieldrin degradation. Cordyceps militaris KS-92 and Cordyceps brongniartii ATCC66779 have been shown to remove significant percentages of dieldrin from culture media, with 6,7-dihydroxydihydroaldrin identified as an initial metabolic product.
Enzymatic Systems and Biochemical Transformations in Fungal Degradation
The fungal degradation of dieldrin to this compound is primarily an oxidative process. Fungi utilize a suite of enzymes to carry out these biotransformations.
The initial conversion of dieldrin involves the hydrolytic opening of the epoxide ring, a reaction catalyzed by epoxide hydrolases . This results in the formation of the trans-diol configuration of this compound. latrobe.edu.au This enzymatic action is a key step in increasing the water solubility of the compound, a critical factor for further degradation. usgs.gov
In the case of Mucor racemosus strain DDF, a novel metabolic pathway has been observed. After the formation of this compound, this fungus further transforms the metabolite through phosphorylation . nih.govasm.org This conjugation reaction, the first reported instance of phosphate (B84403) conjugation by a microorganism in this context, results in the formation of aldrin-trans-diol exo- and endo-phosphates. nih.govasm.org This phosphorylation step represents a significant detoxification mechanism, as it increases the polarity of the metabolite, facilitating its potential for further breakdown or sequestration.
Bacterial Transformation of this compound
Bacteria also contribute to the environmental fate of dieldrin and its metabolites, including this compound.
Known Bacterial Species Involved in Degradation
Aerobacter aerogenes : This ubiquitous bacterium has been shown to convert dieldrin into a compound that is chromatographically similar to this compound. asm.orgusgs.gov The partial hydrolysis of dieldrin by Aerobacter aerogenes demonstrates that bacteria can also initiate the breakdown of this persistent pesticide, forming the key diol intermediate. asm.orgusgs.gov
Role of this compound as an Intermediate in Environmental Persistence and Cycling
The formation of this compound is a pivotal step in the environmental degradation of dieldrin. Dieldrin itself is highly persistent and hydrophobic. The microbial conversion to its diol metabolite significantly increases its water solubility. usgs.gov This enhanced solubility can influence its mobility and bioavailability in soil and water environments.
Bioremediation Potential and Strategies Focusing on this compound Transformation
The microbial transformations of this compound hold significant promise for the bioremediation of sites contaminated with dieldrin. Strategies can be developed to enhance the activity of microorganisms capable of these transformations.
The use of specific fungal strains, such as Mucor racemosus and Trichoderma viride, in bioaugmentation approaches could accelerate the breakdown of dieldrin in contaminated soils. usgs.govcdc.gov Furthermore, understanding the enzymatic mechanisms, particularly the novel phosphorylation pathway observed in Mucor racemosus, opens up possibilities for bio-engineering or optimizing conditions to favor the complete detoxification of dieldrin. nih.govasm.org
Analytical Methodologies for 6,7 Trans Dihydroxydihydroaldrin Research
Chromatographic Techniques for Separation and Identification
Chromatography is the cornerstone of analyzing complex mixtures containing 6,7-trans-Dihydroxydihydroaldrin. The choice of technique is often dictated by the polarity of the metabolite and the required sensitivity and selectivity of the analysis.
Gas Chromatography (GC) with Selective Detectors (e.g., ECD)
Gas chromatography, particularly when paired with an Electron Capture Detector (ECD), is a highly sensitive and selective method for the analysis of halogenated compounds like organochlorine pesticides and their metabolites. labrulez.comthermofisher.com The ECD works by using a radioactive beta particle (electron) emitter, typically Nickel-63. As the carrier gas flows through the detector, the beta particles create a steady current. When electrophilic compounds, such as those containing chlorine atoms, pass through the detector, they capture electrons, causing a reduction in the current that is measured as a positive signal. cdc.gov
This technique is well-established for the analysis of aldrin (B1666841) and its related compounds. ffcr.or.jp Due to the presence of multiple chlorine atoms in the this compound molecule, GC-ECD offers excellent sensitivity, making it suitable for trace residue analysis. thermofisher.comresearchgate.net Sample preparation for GC analysis typically involves extraction with organic solvents, followed by a "clean-up" step to remove interfering substances from the matrix. cdc.gov
| Parameter | Condition | Reference |
|---|---|---|
| Column Type | 30 m, 0.25 mm ID, 0.25 µm film thickness (e.g., TG-5MS) | thermofisher.com |
| Carrier Gas | Helium, constant flow at 1 mL/min | thermofisher.com |
| Injector Temperature | 250 °C | thermofisher.com |
| Oven Program | Initial 100°C, hold 1 min; ramp 20°C/min to 180°C; ramp 5°C/min to 270°C; ramp 20°C/min to 320°C, hold 2 min | thermofisher.com |
| Detector Temperature | 320 °C | thermofisher.com |
| Makeup Gas | Nitrogen, 15 mL/min | thermofisher.com |
High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC-HRMS)
For unambiguous identification and confirmation, High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC-HRMS) is a powerful tool. This technique provides highly accurate mass measurements, which can be used to determine the elemental composition of an analyte. vscht.cz HRGC-HRMS instruments, such as those using time-of-flight (TOF) analyzers, can achieve mass resolutions greater than 7000 Full Width at Half Maximum (FWHM) and mass accuracies within 5 parts per million (ppm). vscht.cz
This high resolving power allows for the separation of the analyte's ion signal from matrix interferences with very similar nominal masses, a common challenge in complex sample analysis. The availability of full spectral information, even at very low concentrations, facilitates unbiased identification. vscht.cz This capability is crucial for distinguishing metabolites like this compound from other co-extracting compounds, thereby increasing the confidence in its identification. researcher.life
| Characteristic | Performance Metric | Advantage for Metabolite Analysis | Reference |
|---|---|---|---|
| Mass Resolution | >7000 FWHM | Separates analyte ions from background interferences, enhancing signal-to-noise. | vscht.cz |
| Mass Accuracy | < 5 ppm | Allows for the determination of elemental composition, providing high confidence in compound identification. | vscht.cz |
| Data Acquisition | Full spectral data | Enables untargeted screening and retrospective data analysis. | vscht.cz |
| Mass Window for Extraction | Narrow (0.02–0.05 Da) | Improves selectivity and reduces chemical noise, leading to better quantification. | vscht.cz |
Ultra Performance Liquid Chromatography (UPLC) with Electrospray Ionization (ESI)
The dihydroxy nature of this compound increases its polarity compared to the parent compound, aldrin. For such polar metabolites, Ultra Performance Liquid Chromatography (UPLC) coupled with Electrospray Ionization (ESI) mass spectrometry offers a robust analytical alternative. UPLC utilizes columns with smaller particle sizes (typically under 2 µm), which results in higher separation efficiency, greater resolution, increased speed, and enhanced sensitivity compared to conventional HPLC. nih.govnih.gov
ESI is a soft ionization technique that generates intact molecular ions (e.g., [M+H]+ in positive mode or [M-H]- in negative mode) from polar analytes in solution. mdpi.com This makes it ideal for analyzing thermally labile or non-volatile compounds like this compound that are not always amenable to GC analysis without derivatization. The combination of UPLC's superior separation power with the sensitivity of ESI-MS allows for the effective analysis of this metabolite in various biological and environmental samples. nih.govresearchgate.net
Mass Spectrometry Applications for Structural Elucidation and Quantification
Mass spectrometry is indispensable not only for detecting and quantifying this compound but also for confirming its chemical structure.
High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS)
High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS) is a soft ionization technique used for analyzing non-volatile and thermally unstable compounds. taylorandfrancis.com In FAB-MS, the sample is mixed with a non-volatile liquid matrix, such as glycerol, and bombarded with a beam of high-energy neutral atoms (e.g., Argon or Xenon). wikipedia.orgnih.gov This process causes the desorption and ionization of analyte molecules, typically forming protonated molecules ([M+H]+) or deprotonated molecules ([M-H]-). taylorandfrancis.com
The "high-resolution" aspect of HR-FAB-MS allows for the precise measurement of the mass-to-charge ratio of these ions. This accurate mass measurement is critical for determining the elemental composition of the molecule, which serves as a powerful tool for structural elucidation and confirmation. taylorandfrancis.com For a metabolite like this compound, HR-FAB-MS can confirm the molecular formula, distinguishing it from other potential metabolites or isomers with the same nominal mass.
Selective Ion Monitoring (SIM) for Metabolite Confirmation
Selective Ion Monitoring (SIM) is a data acquisition mode in mass spectrometry that significantly enhances the sensitivity and selectivity of an analysis. dergipark.org.tr Instead of scanning a wide range of mass-to-charge ratios (m/z), the mass spectrometer is set to detect only a few specific ions corresponding to the target analyte. scielo.brresearchgate.net By focusing the detector's time on these characteristic ions, the signal-to-noise ratio is dramatically improved. nih.govmdpi.com
This technique is widely used for the confirmation and quantification of trace-level compounds, such as pesticide metabolites. dergipark.org.tr For this compound, a SIM method would involve monitoring the molecular ion and/or one or more specific fragment ions. The detection of all selected ions at their expected retention time and in the correct relative abundance ratio provides a high degree of confidence in the identification of the metabolite, even in complex matrices. dergipark.org.trscielo.br
| Compound | Potential Ion for Monitoring (m/z) | Rationale | Reference |
|---|---|---|---|
| Aldrin | 362 | Molecular Ion Cluster | scielo.br |
| Dieldrin (B1670511) | 378 | Molecular Ion Cluster | scielo.br |
| This compound | Specific fragment ions | Characteristic fragments from MS/MS analysis would be chosen for highest specificity. |
Advanced Sample Preparation and Extraction Procedures for Diverse Matrices
Effective sample preparation is critical for isolating this compound from interfering endogenous and environmental substances, concentrating it to detectable levels, and rendering it suitable for analysis. The choice of methodology is highly dependent on the physicochemical properties of both the analyte and the sample matrix.
The extraction of this compound from biological samples such as serum, urine, and tissues is complicated by the presence of lipids, proteins, and other endogenous components. Given that this diol is a more polar metabolite than dieldrin or aldrin, extraction procedures must be adapted to ensure its efficient recovery.
Standard methods for organochlorine pesticides often begin with liquid-liquid extraction (LLE). For instance, serum samples can be treated with methanol (B129727) to precipitate proteins, followed by extraction with a solvent mixture like ethyl ether and hexane (B92381) dergipark.org.trresearchgate.net. However, to effectively recover the more polar this compound, the polarity of the organic solvent system may need to be increased.
Following initial extraction, a cleanup step is essential to remove co-extracted matrix interferences. Solid-phase extraction (SPE) is a widely used technique for this purpose. Cartridges containing adsorbents like silica (B1680970) or Florisil (a synthetic magnesium silicate) are commonly employed dergipark.org.trmhlw.go.jpscielo.br. For the parent compounds, elution is typically performed with nonpolar solvents. To recover this compound, a more polar elution solvent or a solvent gradient with increasing polarity would be necessary to overcome the strong interactions between the hydroxyl groups of the analyte and the active sites of the adsorbent. Graphitized carbon-based SPE cartridges have also been shown to be effective in removing high molecular weight contaminants from extracts prior to gas chromatography (GC) analysis restek.com.
| Matrix | Extraction Technique | Cleanup Sorbent | Key Considerations for this compound |
|---|---|---|---|
| Serum/Blood | Liquid-Liquid Extraction (LLE) | Silica, Florisil | Requires protein precipitation (e.g., with methanol) and extraction with solvents like ethyl ether/hexane. Elution from cleanup column needs a more polar solvent than used for parent compounds. dergipark.org.tr |
| Adipose Tissue | Homogenization & Solvent Extraction | Gel Permeation Chromatography (GPC), Florisil | High lipid content necessitates a dedicated lipid removal step (GPC or Florisil cleanup). epa.gov |
| Urine/Feces | LLE or Solid-Phase Extraction (SPE) | Silica, Reversed-Phase (C18) | As a major excretory metabolite, its concentration may be higher than in blood. Conjugated forms may require a hydrolysis step prior to extraction. |
In environmental matrices, the challenges shift to dealing with a wide variety of organic and inorganic materials. The higher water solubility of this compound compared to dieldrin influences its partitioning behavior and, consequently, the extraction strategy.
For water samples, preconcentration is almost always required. This can be achieved through LLE with a solvent like dichloromethane (B109758) or, more commonly, through SPE using cartridges with C18 (reversed-phase) or other polymeric sorbents. The diol's polarity allows for strong retention on reversed-phase materials, after which it can be eluted with a suitable organic solvent.
For solid matrices like soil and sediment, extraction is more complex. Established methods include ultrasonic-assisted solvent extraction or the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method nih.gov. The QuEChERS approach, which involves an initial extraction with acetonitrile (B52724) followed by a cleanup step using dispersive SPE (dSPE), has proven effective for a broad range of pesticides in complex matrices like shellfish and cephalopods nih.gov. Adaptations for this compound might involve optimizing the dSPE sorbent blend to effectively remove interferences without retaining the polar analyte. For plant materials, solid-liquid extraction with solvent mixtures such as n-hexane:dichloromethane has been used, followed by cleanup on mixed silica gel and Florisil cartridges scielo.br.
| Matrix | Extraction Technique | Cleanup Sorbent/Method | Key Considerations for this compound |
|---|---|---|---|
| Water | Solid-Phase Extraction (SPE) | C18 (Reversed-Phase), Polymeric Sorbents | Higher water solubility may facilitate extraction but requires efficient preconcentration due to typically low environmental levels. |
| Soil/Sediment | Ultrasonic Extraction, QuEChERS | Dispersive SPE (dSPE), Alumina, Silica Gel epa.gov | Sulfur removal may be necessary for sediment samples to avoid interference in GC-ECD analysis. epa.gov The compound's polarity affects its adsorption to soil particles. |
| Plants | Solid-Liquid Extraction (SLE) | Silica Gel, Florisil scielo.br | Co-extraction of pigments and waxes requires robust cleanup. The method must be optimized to ensure elution of the polar metabolite. scielo.br |
Methodological Challenges in Trace Analysis and Metabolite Differentiation
The analysis of this compound is fraught with challenges that extend beyond sample preparation. These include achieving the necessary sensitivity for trace-level detection and, crucially, distinguishing it from other structurally similar metabolites.
A primary challenge for analysis by gas chromatography (GC) is the low volatility of the compound. The two polar hydroxyl groups increase its boiling point and promote adsorption onto active sites within the GC system (e.g., injector liner, column), leading to poor peak shape and low response. To overcome this, chemical derivatization is a mandatory step. The most common approach is silylation, where the active hydrogens of the hydroxyl groups are replaced with a nonpolar trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to convert the diol into a more volatile and thermally stable derivative suitable for GC analysis researchgate.net.
Another significant hurdle is the differentiation of this compound from other dieldrin metabolites, particularly isomers and other hydroxylated products like 9-hydroxydieldrin. While they are structurally distinct, their similar molecular weights can pose a challenge for low-resolution mass spectrometry (MS) if they are not chromatographically separated. High-resolution capillary GC columns are required to achieve baseline separation. The use of tandem mass spectrometry (GC-MS/MS) provides an additional layer of selectivity and sensitivity, allowing for the specific detection of the target analyte even in the presence of co-eluting interferences nih.gov. Alternatively, liquid chromatography (LC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), may offer better separation of these polar metabolites without the need for derivatization, representing a promising analytical alternative researchgate.net.
Finally, trace analysis is inherently difficult due to the low concentrations at which metabolites are often found in biological and environmental samples. This necessitates highly efficient extraction and cleanup procedures to minimize matrix effects and the use of sensitive detectors, such as an electron capture detector (ECD) or a mass spectrometer operating in selected ion monitoring (SIM) mode, to achieve low limits of detection (LOD) and quantification (LOQ) dergipark.org.trresearchgate.netnih.gov.
Ecological Disposition and Environmental Cycling of 6,7 Trans Dihydroxydihydroaldrin
Bioaccumulation and Biotransformation Dynamics in Non-Human Organisms
The transformation of dieldrin (B1670511) to 6,7-trans-Dihydroxydihydroaldrin is a critical step in the detoxification process in many organisms. This biotransformation is primarily facilitated by the enzymatic action of epoxide hydrolases, which catalyze the hydrolysis of the epoxide ring of dieldrin. cdc.gov The resulting diol is a more polar and water-soluble compound compared to its parent, which generally facilitates its excretion.
Fate and Excretion Profiles in Aquatic and Terrestrial Fauna
The fate and excretion of this compound have been predominantly studied in mammalian species, revealing significant interspecies variability. In mammals, two primary metabolic pathways for dieldrin have been identified: direct oxidation to 9-hydroxydieldrin and the opening of the epoxide ring to form this compound. cdc.gov
Terrestrial Fauna:
Research has shown that this compound is a major metabolite in several mammalian species. It was first identified in rabbits and mice and later in Rhesus monkeys and chimpanzees. cdc.gov In rabbits, this metabolite is the primary form excreted in the urine, accounting for a significant portion of the administered dieldrin dose. cdc.gov Similarly, it has been identified in the urine of mice. cdc.gov
The excretion of this compound can also occur as a conjugate. For instance, the glucuronide conjugate of this compound has been identified in the urine of rabbits and monkeys. cdc.gov This conjugation further increases the water solubility of the metabolite, aiding in its elimination from the body. In some species, this compound can be further oxidized to aldrin (B1666841) dicarboxylic acid, which is then excreted. cdc.gov
Fecal excretion also plays a role in the elimination of this metabolite, although to a lesser extent than urinary excretion in some species. Studies in rats, monkeys, and chimpanzees have detected lesser amounts of 6,7-dihydroxydihydroaldrin in the feces compared to unchanged dieldrin and 9-hydroxydieldrin. cdc.gov
Interactive Data Table: Excretion of this compound in Various Terrestrial Fauna
| Species | Primary Excretion Route | Metabolites Detected in Excreta |
| Rabbit | Urine | This compound, this compound glucuronide |
| Mouse | Urine | This compound |
| Rhesus Monkey | Urine, Feces | This compound glucuronide, 6,7-dihydroxydihydroaldrin |
| Chimpanzee | Feces | 6,7-dihydroxydihydroaldrin |
| Rat | Feces, Urine | 6,7-dihydroxydihydroaldrin, Aldrin dicarboxylic acid |
| Sheep | Urine | This compound |
Aquatic Fauna:
Data on the specific fate and excretion of this compound in aquatic organisms is less comprehensive. However, the biotransformation of dieldrin to this diol is known to occur. For instance, the bacterium Aerobacter aerogenes has been shown to aerobically degrade dieldrin to aldrin diol. cdc.gov The high water solubility of this compound suggests that it would be more readily excreted by aquatic organisms compared to the lipophilic parent compound, dieldrin. This is a critical detoxification pathway, as dieldrin is known to be highly toxic and bioaccumulative in aquatic ecosystems. epa.gov
Comparative Biotransformation Capacities Across Trophic Levels
The capacity to metabolize dieldrin to this compound varies across different trophic levels, influencing the biomagnification potential of the parent compound. Organisms at lower trophic levels, such as microorganisms, play a crucial role in the initial breakdown of dieldrin in the environment.
Microorganisms, including bacteria and fungi, have demonstrated the ability to transform dieldrin. researchgate.net This microbial degradation is a key initial step in the environmental processing of this pesticide.
Invertebrates also contribute to the biotransformation of dieldrin. While specific data on the formation of this compound in many invertebrate species is limited, their role in the food web means they can be a significant vector for the transfer of both the parent compound and its metabolites to higher trophic levels.
Environmental Distribution and Persistence of Metabolic Products within Ecosystems
The environmental distribution and persistence of this compound are intrinsically linked to the fate of its precursor, dieldrin. Dieldrin is known for its high persistence in the environment, particularly in soil, where it can have a half-life of several years. cdc.govnih.gov As dieldrin slowly degrades, this compound is formed, leading to its presence in various environmental compartments.
Due to its increased water solubility compared to dieldrin, this compound is expected to be more mobile in soil and aquatic environments. This increased mobility could lead to its transport into groundwater or surface water bodies. However, its persistence is generally considered to be lower than that of dieldrin, as it is more amenable to further microbial degradation. For example, the dicarboxylic acid derived from the dihydroxy metabolite has been shown to undergo further degradation. inchem.org
The presence of dieldrin and its metabolites, including the aldrin diol, has been detected in various environmental samples, including soil and sediment, long after the cessation of aldrin and dieldrin use. cdc.govnih.gov This indicates that these compounds can remain in the environment for extended periods, acting as a long-term source of contamination.
Contribution to the Environmental Cycling of Organochlorine Contaminants
The formation of this compound is a significant pathway in the environmental cycling of organochlorine contaminants. This biotransformation represents a move from a highly persistent and lipophilic compound (dieldrin) to a more polar and potentially less persistent metabolite.
Detoxification and Reduced Biomagnification: The conversion to a more water-soluble form facilitates excretion in organisms, which can reduce the body burden of the more toxic parent compound and potentially lessen its biomagnification up the food chain.
Increased Mobility: The higher water solubility of this compound can lead to its increased mobility in the environment, potentially affecting a wider area than the less mobile parent compound.
Indicator of Past Contamination: The presence of this compound in environmental samples can serve as an indicator of historical dieldrin contamination and ongoing degradation processes.
Advanced Research Perspectives and Future Directions
Elucidation of Unidentified Metabolic Pathways and Enzymes
The primary pathway for the formation of 6,7-trans-Dihydroxydihydroaldrin from dieldrin (B1670511) is the hydration of the epoxide ring, a reaction catalyzed by epoxide hydrolases cdc.govwikipedia.orglatrobe.edu.au. In mammals, this biotransformation is a key step in detoxification nih.gov. However, the full spectrum of enzymes and metabolic routes, particularly in environmentally relevant microorganisms, remains partially uncharacterized.
Degradation of dieldrin can follow several pathways, including oxidation, reduction, hydroxylation, and hydrolysis, leading to various products like 9-hydroxydielrin and dihydroxydieldrin frontiersin.orgresearchgate.net. While enzymes such as cytochrome P-450 monooxygenases are known to be involved in producing other hydroxylated metabolites of dieldrin, their potential role or interaction in pathways leading to or stemming from this compound is not fully understood cdc.govnih.gov.
Future research is needed to identify and characterize the specific microbial epoxide hydrolases and other enzyme systems responsible for dieldrin transformation in diverse environments like soil and sediment. White rot fungi, for instance, have demonstrated the ability to degrade dieldrin through hydroxylation reactions, but the precise enzymatic mechanisms are still under investigation nih.gov. Identifying the genes that code for these degradation enzymes is a critical next step, which could pave the way for enhanced bioremediation strategies for sites contaminated with dieldrin and its parent compound, aldrin (B1666841) frontiersin.orgnih.gov.
| Metabolic Pathway | Key Enzyme Class | Primary Metabolite(s) | Organism/System Studied | Research Gap |
|---|---|---|---|---|
| Epoxide Hydration | Epoxide Hydrolase | This compound | Mammals (Rabbits, Rats, Monkeys) cdc.govepa.gov | Identification of specific enzymes in soil/sediment microorganisms. |
| Direct Oxidation/Hydroxylation | Cytochrome P-450 Monooxygenases | 9-hydroxydieldrin | Mammals (Rats) wikipedia.orgnih.gov | Role in concert with or parallel to epoxide hydration pathways. |
| Oxidative Degradation | Oxidative Systems (unspecified) | Keto-aldrin | Fungi (Trichoderma viride) latrobe.edu.au | Characterization of the specific oxidative enzymes involved. |
| Hydroxylation | (unspecified) | Hydroxylated products | Fungi (Genus Phlebia) nih.gov | Elucidation of the complete metabolic pathway and enzymes. |
Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity
The detection and quantification of this compound and other organochlorine pesticide metabolites rely on sophisticated analytical methods. The standard technique for many years has been gas chromatography (GC) coupled with an electron-capture detector (GC-ECD) nemi.govnih.gov. This method is robust for a range of organochlorine pesticides, including dieldrin epa.govtrajanscimed.com.
However, the complexity of environmental samples, which often contain numerous interfering compounds, necessitates the development of more advanced techniques. Modern approaches focus on improving sample preparation, separation, and detection to achieve higher sensitivity and specificity.
Sample Preparation : Techniques like solid-phase extraction (SPE) and accelerated solvent extraction (ASE) have become crucial for efficiently extracting and cleaning up analytes from complex matrices like soil and biological tissues, reducing solvent use and processing time chromatographyonline.comun-ilibrary.org.
Detection Systems : The use of mass spectrometry (MS), particularly high-resolution gas chromatography-mass spectrometry (GC-HRMS), provides superior specificity and lower detection limits compared to ECD thermofisher.com. This is critical for confirming the identity of metabolites and quantifying them at the trace levels often found in the environment.
Emerging Techniques : Novel screening methods are being explored to facilitate rapid, on-site evaluation of potential contamination. One such approach combines excitation-emission matrix (EEM) fluorescence spectroscopy with artificial intelligence and image recognition to simultaneously screen for multiple persistent organic pollutants (POPs) mdpi.com. The development of such technologies could revolutionize environmental monitoring by allowing for faster identification of contaminated sites requiring more detailed analysis.
Future efforts will likely focus on further automating the entire analytical workflow, from sample extraction to final analysis, and on developing portable sensors for real-time field measurements chromatographyonline.comthermofisher.com.
| Technique | Principle | Advantages | Limitations |
|---|---|---|---|
| GC-ECD | Separation by gas chromatography, detection by electron capture. nemi.gov | High sensitivity to halogenated compounds, well-established. epa.gov | Less specific than MS, susceptible to interferences from co-eluting compounds. nih.gov |
| GC-MS / GC-HRMS | Separation by GC, identification and quantification by mass spectrometry. thermofisher.com | High specificity and structural confirmation, very low detection limits (HRMS). thermofisher.com | Higher instrument cost and complexity. |
| LC-MS/MS | Separation by liquid chromatography, detection by tandem mass spectrometry. | Suitable for more polar and thermally labile metabolites. un-ilibrary.org | May require different sample preparation than GC-based methods. |
| EEM with AI | Fluorescence spectroscopy combined with machine learning for pattern recognition. mdpi.com | Rapid screening of multiple compounds, potential for on-site use. mdpi.com | Currently a screening tool, requires confirmation by traditional methods. |
Advanced Modeling of Environmental Fate and Biotransformation Kinetics
Understanding the environmental fate of this compound requires advanced modeling that can predict its formation, transport, and persistence. Dieldrin itself is extremely persistent, with a half-life in soil that can be around 5 years frontiersin.orgnih.gov. The formation of its metabolite, this compound, is a key transformation process that must be included in predictive environmental models.
Current models often focus on the parent compounds, but future research must incorporate the kinetics of metabolite formation and degradation. The biotransformation of dieldrin to this compound is influenced by a variety of environmental factors, including:
Microbial Population : The presence and activity of specific microorganisms equipped with enzymes like epoxide hydrolase.
Soil Properties : Organic matter content, pH, and moisture can affect microbial activity and the bioavailability of dieldrin mdpi.com.
Temperature : Affects both microbial metabolic rates and the volatilization of compounds from soil and water inchem.org.
Co-contaminants : The presence of other pollutants may enhance or inhibit microbial degradation activities.
Advanced computational models are needed to integrate these complex variables. These models could simulate the long-term dynamics of dieldrin and its metabolites in specific ecosystems, helping to predict potential exposure risks and assess the effectiveness of remediation strategies. Density functional theory (DFT) calculations are already being used to explore the reaction mechanisms of dieldrin biotransformation by cytochrome P450 enzymes at a molecular level, and similar approaches could be applied to the epoxide hydrolase pathway sci-hub.se.
Further Exploration of Stereoselective Metabolism and Its Ecological Implications
The conversion of dieldrin to this compound is an inherently stereoselective process, involving the specific enzymatic opening of an epoxide ring. Dieldrin is a stereoisomer of endrin, and even small differences in molecular geometry can lead to significant changes in metabolic fate and toxicity researchgate.net. Furthermore, dieldrin can be converted to photodieldrin, another stereoisomer, through the action of sunlight or even some microorganisms cdc.gov.
The enzymes responsible for metabolizing these compounds can exhibit strong stereoselectivity, meaning they may process one isomer much more efficiently than another. This has critical ecological implications:
Differential Persistence : If one stereoisomer of dieldrin is metabolized more slowly to this compound, it may persist longer in the environment.
Varying Bioaccumulation : Different isomers and their metabolites may bioaccumulate in organisms at different rates epa.gov.
Toxicity Differences : The toxicological profiles of the parent isomers and their resulting metabolites can vary significantly.
Future research should focus on quantifying the rates of stereoselective metabolism in different species and environmental compartments. This requires analytical methods capable of separating and quantifying individual stereoisomers, which can be challenging. A deeper understanding of these processes is essential for accurate ecological risk assessment, as simply measuring the total concentration of dieldrin or its metabolites may not fully capture the potential environmental hazard.
Comprehensive Assessment of Long-Term Biotransformation Dynamics in Contaminated Environments
Dieldrin and its parent compound aldrin were used extensively from the 1950s to the 1970s, and despite being banned in most countries for decades, they are still detected in soil and sediment today mdpi.comregenesis.com. This remarkable persistence means that biotransformation processes, even if slow, are occurring over very long timescales. The formation of this compound is a part of this long-term natural attenuation process.
Comprehensive, long-term monitoring of contaminated sites is crucial to understanding these dynamics. Such studies would involve tracking the concentrations of aldrin, dieldrin, and key metabolites like this compound in soil cores and other environmental media over many years or decades. This would provide invaluable data on:
The in-situ rates of dieldrin transformation.
The accumulation and eventual fate of this compound.
The effectiveness of natural attenuation versus active bioremediation efforts nih.govresearchgate.net.
Assessing these long-term dynamics is essential for managing the legacy of contamination from organochlorine pesticides. It provides the scientific basis for deciding whether natural processes are sufficient to reduce risks over time or if human intervention is required to accelerate the degradation of these persistent pollutants and their metabolites.
Q & A
Q. How is 6,7-trans-Dihydroxydihydroaldrin identified in microbial degradation studies?
Methodological Answer:
- Synthesize a reference standard by hydrolyzing dieldrin (100% pure) in 50% methanol with 18M H₂SO₄.
- Use thin-layer chromatography (TLC) and gas chromatography (GC) to compare retention factors (Rf values) of microbial metabolites against the synthesized standard.
- Validate chromatographic similarity under identical conditions, as demonstrated in Aerobacter aerogenes studies .
Q. What are the primary metabolic pathways for this compound in mammalian systems?
Methodological Answer:
- Epoxide hydrolase conversion : Confirm via hepatic microsomal preparations with uridine diphosphoglucuronic acid (UDPGA) and NADPH cofactors .
- Glucuronidation : Isolate urinary metabolites (e.g., 6,7-trans-Dihydroxydihydroaldrin glucuronide) using liquid chromatography-mass spectrometry (LC-MS) in rabbits and monkeys .
- Oxidation : Monitor formation of aldrin dicarboxylic acid via oxidative pathways using isotopic labeling (e.g., ¹⁴C-dieldrin) and track urinary excretion .
Q. Which animal models are suitable for studying this compound excretion kinetics?
Methodological Answer:
- Prioritize rabbits for urinary excretion studies, as 81–83% of administered ¹⁴C-dieldrin is eliminated as 6,7-trans-Dihydroxydihydroaldrin in urine .
- Use mice or non-human primates (e.g., Rhesus monkeys) for comparative studies on interspecies variation in glucuronide conjugation efficiency .
Advanced Research Questions
Q. How can researchers resolve contradictions in microbial degradation studies of dieldrin metabolites?
Methodological Answer:
- Replicate experimental conditions from conflicting studies (e.g., Matsumura & Boush’s Pseudomonas vs. Wedemeyer’s Aerobacter aerogenes) to assess strain-specific enzymatic activity .
- Perform comparative metabolomics to identify strain-specific byproducts (e.g., aldrin dicarboxylic acid) and quantify degradation efficiency via LC-MS .
- Use controlled soil microcosms to evaluate environmental factors (pH, nutrient availability) influencing microbial metabolite profiles .
Q. What advanced analytical techniques differentiate this compound from its structural analogs?
Methodological Answer:
- Employ nuclear magnetic resonance (NMR) spectroscopy to confirm stereochemistry (trans-dihydroxy configuration) and rule out cis-isomer contamination .
- Combine high-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) to distinguish glucuronide conjugates from oxidation products .
- Utilize X-ray crystallography for definitive structural confirmation, particularly when synthesizing novel derivatives .
Q. How does interspecies variation in epoxide hydrolase activity affect this compound metabolism?
Methodological Answer:
- Conduct enzyme kinetic assays using hepatic microsomes from multiple species (e.g., rats, rabbits, humans) to measure Vmax and Km values .
- Perform gene expression profiling (qPCR or RNA-seq) to correlate epoxide hydrolase isoform abundance with metabolite production rates .
- Use CRISPR-Cas9 knockout models to validate the role of specific hydrolases in metabolite formation .
Data Analysis and Experimental Design Considerations
Q. What statistical approaches are recommended for analyzing contradictory metabolite quantification data?
Methodological Answer:
- Apply multivariate analysis (e.g., principal component analysis) to identify outliers or batch effects in chromatographic datasets .
- Use Bayesian inference to model uncertainty in metabolite identification when Rf values overlap with co-eluting compounds .
- Validate findings through inter-laboratory reproducibility studies with standardized reference materials .
Q. How can researchers optimize in vitro systems for studying this compound conjugation?
Methodological Answer:
- Supplement reaction mixtures with UDPGA and NADPH to enhance glucuronide formation in hepatic microsomal preparations .
- Monitor pH and temperature stability of metabolites using real-time spectrophotometry (e.g., UV-Vis at 254 nm for dihydroxy compounds) .
- Compare in vitro results with in vivo urinary excretion profiles to validate physiological relevance .
Tables for Key Metabolic Pathways
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
